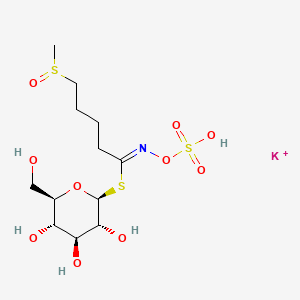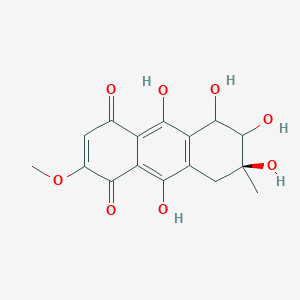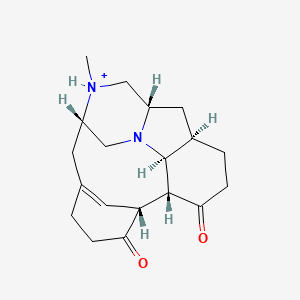
Glucoraphanin (potassium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucoraphanin (potassium salt) is a naturally occurring glucosinolate found predominantly in cruciferous vegetables such as broccoli, mustard, and other related plants . This compound is particularly notable for its conversion to sulforaphane, a potent bioactive compound, through the action of the enzyme myrosinase . Sulforaphane has been extensively studied for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Glucoraphanin is derived from dihomomethionine, which is methionine chain-elongated twice . The sulfinyl group in glucoraphanin is chiral and has an R absolute configuration, set when an oxygen atom is added to 4-methylthiobutylglucosinolate by a flavin monooxygenase .
Industrial Production Methods: Industrial production of glucoraphanin (potassium salt) typically involves the extraction from cruciferous vegetables, followed by purification processes to isolate the compound in its potassium salt form . Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to ensure high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: Glucoraphanin undergoes several types of chemical reactions, including:
Oxidation: Conversion to sulforaphane by the enzyme myrosinase.
Hydrolysis: Breakdown into various bioactive compounds under specific conditions.
Common Reagents and Conditions:
Myrosinase: Enzyme that catalyzes the conversion of glucoraphanin to sulforaphane.
Flavin Monooxygenase: Enzyme involved in the stereochemical configuration of the sulfinyl group.
Major Products Formed:
Applications De Recherche Scientifique
Glucoraphanin (potassium salt) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its conversion to bioactive compounds.
Medicine: Studied for its potential therapeutic effects, particularly in cancer prevention and treatment.
Mécanisme D'action
The primary mechanism of action of glucoraphanin involves its conversion to sulforaphane by myrosinase . Sulforaphane then activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxification enzymes . These enzymes play a crucial role in the detoxification of carcinogens and reactive oxygen species, thereby exerting antioxidant and anti-carcinogenic effects .
Comparaison Avec Des Composés Similaires
Glucoiberin: Another glucosinolate found in cruciferous vegetables.
Gluconapin: Similar in structure and function to glucoraphanin.
Sinigrin: A glucosinolate that also undergoes enzymatic conversion to bioactive compounds.
Uniqueness of Glucoraphanin: Glucoraphanin is unique due to its high abundance in broccoli and its potent conversion to sulforaphane, which has been extensively studied for its health benefits . This makes glucoraphanin particularly valuable in both research and industrial applications.
Propriétés
Formule moléculaire |
C12H23KNO10S3+ |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
potassium;[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-5-methylsulfinyl-N-sulfooxypentanimidothioate |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Clé InChI |
XLJHNVPISVILLA-QYSFFVHJSA-N |
SMILES isomérique |
CS(=O)CCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
SMILES canonique |
CS(=O)CCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814192.png)
![(2E,4E,6Z)-8-oxo-8-[(2R,7R,9R,11R)-1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl]oxyocta-2,4,6-trienoic acid](/img/structure/B10814196.png)
![4-methyl-3-[(2-methyl-6-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10814220.png)

![2-Butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814231.png)


![(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10814246.png)

![6'-Ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10814258.png)
![3-[3,4-Dihydroxy-6-(hydroxymethyl)oxan-2-yl]-4-hydroxy-6-(3-hydroxy-2,6,8,10,12-pentamethyloctadeca-4,6,9-trien-2-yl)pyran-2-one](/img/structure/B10814261.png)
![(2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814265.png)
